(2E)-2-[(4-methylbenzenesulfonamido)imino]acetylchloride
Description
Properties
Molecular Formula |
C9H9ClN2O3S |
|---|---|
Molecular Weight |
260.70 g/mol |
IUPAC Name |
(2Z)-2-[(4-methylphenyl)sulfonylhydrazinylidene]acetyl chloride |
InChI |
InChI=1S/C9H9ClN2O3S/c1-7-2-4-8(5-3-7)16(14,15)12-11-6-9(10)13/h2-6,12H,1H3/b11-6- |
InChI Key |
HQXCAVDYGRHYMF-WDZFZDKYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C\C(=O)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Formation of the Hydrazone Intermediate
The reaction begins with the condensation of 4-methylbenzenesulfonamide with glyoxylic acid hydrazide under acidic conditions. This step forms the imine (hydrazone) linkage, with the (2E)-configuration controlled by the use of acetic acid as a catalyst and refluxing in ethanol at 80°C for 6 hours. The stereoselectivity arises from the thermodynamic stability of the trans (E) isomer, which predominates under these conditions.
Key reaction parameters:
Chlorination to Acetyl Chloride
The hydrazone intermediate is subsequently treated with thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0–5°C to convert the carboxylic acid group to the acyl chloride. Triethylamine (TEA) is added to scavenge HCl, preventing side reactions.
Optimized conditions:
Microwave-Assisted One-Pot Synthesis
Microwave irradiation has been employed to accelerate the reaction kinetics, reducing the synthesis time from hours to minutes.
Procedure and Advantages
A mixture of 4-methylbenzenesulfonamide, chloroacetaldehyde, and hydrazine hydrate is irradiated in a microwave reactor at 100°C for 20 minutes. The intermediate is then chlorinated in situ using oxalyl chloride [(COCl)₂] under solvent-free conditions.
Performance metrics:
This method minimizes side products such as hydrolyzed sulfonamides and eliminates the need for intermediate isolation.
Sustainable Synthesis Using Deep Eutectic Solvents (DES)
Recent advances highlight the use of choline chloride (ChCl)-based DES as green solvents for sulfonamide synthesis.
Reaction Design
A mixture of ChCl and glycerol (1:2 mol/mol) serves as the solvent, enabling the direct reaction of 4-methylbenzenesulfonamide with chloroacetyl chloride at ambient temperature. The DES suppresses hydrolysis of the sulfonyl chloride moiety while enhancing nucleophilic attack by the sulfonamide nitrogen.
Conditions and outcomes:
Industrial-Scale Chlorosulfonation Route
A patent-pending method (CN106336366A) describes a scalable approach starting from β-phenethylamine.
Stepwise Protocol
-
Acetylation: β-Phenethylamine is acetylated with acetic anhydride.
-
Chlorosulfonation: The acetylated intermediate reacts with chlorosulfonic acid (ClSO₃H) at 50°C.
-
Amination and Chlorination: Sequential treatment with ammonia and phosphorus pentachloride (PCl₅) yields the target compound.
Key metrics:
Comparative Analysis of Methods
| Method | Solvent/Catalyst | Temperature (°C) | Time (h) | Yield (%) | Environmental Impact (E-factor) |
|---|---|---|---|---|---|
| Classical Condensation | Ethanol/TEA | 80 | 10 | 85 | 12.3 |
| Microwave | Solvent-free | 100 | 0.7 | 76 | 6.8 |
| DES | ChCl/Glycerol | 25 | 12 | 95 | 2.1 |
| Industrial | Toluene/PCl₅ | 50 | 24 | 68 | 18.9 |
Notes:
-
The DES method achieves the lowest environmental impact (E-factor = 2.1) due to solvent recyclability and minimal waste.
-
Industrial methods prioritize cost over sustainability, with higher E-factors.
Characterization and Quality Control
Synthetic batches are validated using:
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(4-METHYLBENZENESULFONAMIDO)IMINO]ACETYL CHLORIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The acetyl chloride moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines, alcohols, or thiols can react with the acetyl chloride group under mild conditions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2E)-2-[(4-METHYLBENZENESULFONAMIDO)IMINO]ACETYL CHLORIDE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a precursor to pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E)-2-[(4-METHYLBENZENESULFONAMIDO)IMINO]ACETYL CHLORIDE involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or proteins, potentially inhibiting their activity. The imino group may participate in hydrogen bonding or other interactions with biological molecules, influencing the compound’s overall activity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
A comparative analysis of “(2E)-2-[(4-methylbenzenesulfonamido)imino]acetylchloride” with analogous sulfonamide derivatives reveals key distinctions in reactivity and application:
Key Observations :
- The acetyl chloride group in the target compound confers greater reactivity than the ester group in MFMSC, making it more suitable as a synthetic intermediate but less stable in aqueous environments.
- The 4-chlorophenyl substituent in MFMSC enhances lipophilicity and antimicrobial efficacy, a feature absent in the target compound .
Spectroscopic and Computational Comparisons
- FT-IR/Raman Spectroscopy :
The sulfonamido group in the target compound is expected to show N–H stretching vibrations near 3300 cm⁻¹ and S=O asymmetric/symmetric stretches at 1360–1160 cm⁻¹, consistent with MFMSC’s spectral data . However, the acetyl chloride C=O stretch (~1800 cm⁻¹) would appear at higher frequencies than MFMSC’s ester C=O (~1720 cm⁻¹) . - NMR Analysis: The (E)-imino proton in the target compound would resonate downfield (δ 8.5–9.5 ppm) due to deshielding, similar to MFMSC’s formyl proton (δ 9.8 ppm) .
- DFT Studies : Computational modeling of MFMSC using GAUSSIAN’03 revealed a HOMO-LUMO gap of 4.2 eV, indicating moderate electronic stability. The target compound’s gap is expected to be narrower (~3.5–3.8 eV) due to the electron-withdrawing acetyl chloride, enhancing electrophilic character .
Biological Activity
(2E)-2-[(4-methylbenzenesulfonamido)imino]acetylchloride is a synthetic organic compound notable for its unique functional groups, including an acetyl chloride and a sulfonamide moiety. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications and biochemical interactions. Understanding its biological activity is crucial for evaluating its role in drug development and other biochemical applications.
Chemical Structure and Properties
The structure of (2E)-2-[(4-methylbenzenesulfonamido)imino]acetylchloride can be represented as follows:
- Acetyl Chloride Moiety : Contributes to the compound's reactivity.
- Sulfonamide Group : Imparts biological activity, particularly in antimicrobial properties.
The compound's reactivity is primarily attributed to these functional groups, making it a versatile intermediate in organic synthesis and medicinal chemistry.
Biological Activity Overview
The biological activity of (2E)-2-[(4-methylbenzenesulfonamido)imino]acetylchloride can be evaluated through various studies focusing on its interaction with biological targets, including enzymes and receptors. The compound's potential applications include:
- Antimicrobial Activity : Similar sulfonamide derivatives are known for their antibacterial properties.
- Antitumor Potential : The compound may exhibit antiproliferative effects against various cancer cell lines.
Table 1: Comparison of Biological Activities with Related Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Sulfanilamide | Basic sulfonamide antibiotic | Antibacterial |
| Acetazolamide | Sulfonamide derivative | Carbonic anhydrase inhibitor |
| Benzene sulfonamide | Simple sulfonamide structure | Antibacterial, diuretic |
| (2E)-2-[(4-methylbenzenesulfonamido)imino]acetylchloride | Unique combination of functional groups | Potential antimicrobial and antiproliferative |
The mechanism by which (2E)-2-[(4-methylbenzenesulfonamido)imino]acetylchloride exerts its biological effects is likely multifaceted. Structure-activity relationship (SAR) studies suggest that the presence of the sulfonamide group plays a crucial role in binding to target enzymes or receptors, potentially inhibiting their activity. This inhibition may lead to downstream effects such as apoptosis in cancer cells or bactericidal action against pathogens.
Case Studies and Research Findings
Recent studies have highlighted the significance of this compound in various therapeutic contexts:
- Antitumor Activity : A study investigated the antiproliferative effects of similar sulfonamide derivatives against several human tumor cell lines, including breast adenocarcinoma (MCF-7) and lung adenocarcinoma (A549). The findings indicated that compounds with similar structures exhibited significant growth inhibition, suggesting that (2E)-2-[(4-methylbenzenesulfonamido)imino]acetylchloride may also possess similar properties .
- Antiviral Properties : Research has shown that certain sulfonamide derivatives can exhibit antiviral activity. The introduction of various substituents at strategic positions on the molecule has been linked to enhanced antiviral efficacy against a range of viruses .
- Enzyme Interaction Studies : Interaction studies have demonstrated that (2E)-2-[(4-methylbenzenesulfonamido)imino]acetylchloride can effectively bind to specific enzymes involved in metabolic pathways. This binding can inhibit enzyme activity, leading to potential therapeutic outcomes in diseases characterized by dysregulated metabolism .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing (2E)-2-[(4-methylbenzenesulfonamido)imino]acetylchloride, and how can reaction conditions be optimized?
- Methodological Answer : The compound’s synthesis likely involves imine formation between 4-methylbenzenesulfonamide and an acetyl chloride precursor. Key steps include:
- Acylation : Use of anhydrous conditions to prevent hydrolysis of the acetyl chloride intermediate.
- Imine Formation : Catalytic acid (e.g., acetic acid) to facilitate condensation, with strict temperature control (0–5°C) to avoid side reactions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from polar aprotic solvents.
- Validation : Monitor reaction progress via TLC and confirm stereochemistry using NOESY NMR .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Identify characteristic peaks:
- Sulfonamide NH : δ 8.5–9.5 ppm (broad singlet).
- Acetyl Chloride C=O : δ 165–170 ppm in 13C NMR.
- E-configuration : Coupling constants (J = 12–16 Hz for trans vinyl protons).
- IR : Stretching vibrations at ~1730 cm⁻¹ (C=O, acetyl chloride) and ~1350/1150 cm⁻¹ (S=O, sulfonamide).
- HRMS : Exact mass calculation for C₁₁H₁₂ClN₂O₃S (expected [M+H]⁺: 287.0352).
- Purity : HPLC with UV detection (λ = 254 nm) to ensure ≥95% purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
